molecular formula C7H4F2O4S B2987697 3-Fluoro-4-(fluorosulfonyl)benzoic acid CAS No. 1936674-88-2

3-Fluoro-4-(fluorosulfonyl)benzoic acid

Cat. No.: B2987697
CAS No.: 1936674-88-2
M. Wt: 222.16
InChI Key: PSZRVDQRZALPHS-UHFFFAOYSA-N
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Description

3-Fluoro-4-(fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H4F2O4S It is characterized by the presence of both a fluorine atom and a fluorosulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-fluorobenzoic acid with sulfur tetrafluoride (SF4) under controlled conditions to introduce the fluorosulfonyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(fluorosulfonyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom and the fluorosulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while oxidation and reduction can yield different oxidized or reduced derivatives .

Scientific Research Applications

3-Fluoro-4-(fluorosulfonyl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

    4-Fluorobenzoic acid: Similar in structure but lacks the fluorosulfonyl group.

    4-(Fluorosulfonyl)benzoic acid: Similar but with the fluorosulfonyl group in a different position.

    3-(Fluorosulfonyl)benzoic acid: Similar but without the additional fluorine atom.

Uniqueness: 3-Fluoro-4-(fluorosulfonyl)benzoic acid is unique due to the presence of both a fluorine atom and a fluorosulfonyl group on the benzoic acid core. This dual functionality provides distinct reactivity and potential for diverse applications in various fields of research .

Properties

IUPAC Name

3-fluoro-4-fluorosulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZRVDQRZALPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936674-88-2
Record name 3-fluoro-4-(fluorosulfonyl)benzoic acid
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